N(3)-Methyl-2'-deoxycytidine

Description

BenchChem offers high-quality N(3)-Methyl-2'-deoxycytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N(3)-Methyl-2'-deoxycytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-11-8-2-3-13(10(16)12-8)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,14-15H,4-5H2,1H3,(H,11,12,16)/t6-,7+,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYQNXJGNKQOQK-LKEWCRSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177423 |

Source

|

| Record name | N(3)-Methyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22882-02-6 |

Source

|

| Record name | N(3)-Methyl-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022882026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(3)-Methyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the biological significance of N(3)-Methyl-2'-deoxycytidine

A-01: The Biological Significance of N(3)-Methyl-2'-deoxycytidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N(3)-Methyl-2'-deoxycytidine (3mdC) is a significant DNA adduct resulting from the exposure of cells to both endogenous and exogenous alkylating agents. Unlike the well-studied epigenetic mark 5-methylcytosine, 3mdC is a form of DNA damage that profoundly disrupts normal cellular processes. Its formation at the N3 position of cytosine, a site critical for Watson-Crick base pairing, leads to substantial cytotoxicity and mutagenicity.[1][2][3] This lesion acts as a formidable block to DNA replication and transcription, and if bypassed by specialized polymerases, it can induce characteristic C→T and C→A mutations.[4][5] The primary defense against 3mdC is a direct reversal repair mechanism catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, particularly ALKBH2 and ALKBH3 in humans.[6][7] The presence and repair of 3mdC have critical implications in the context of cancer biology and chemotherapy, as it is a key lesion induced by alkylating anticancer drugs. Understanding the intricate balance between 3mdC formation, its biological consequences, and its repair is paramount for developing more effective cancer therapies and for assessing the risks of environmental carcinogens.

Introduction to N(3)-Methyl-2'-deoxycytidine (3mdC)

DNA is under constant assault from chemical agents that can modify its structure, forming DNA adducts.[8] N(3)-methyl-2'-deoxycytidine (3mdC) is a DNA adduct where a methyl group is covalently attached to the N3 position of the cytosine base.[9] This modification is distinct from the physiological methylation at the C5 position (5mC), which is a key epigenetic mark.[10] The N3 position of cytosine is involved in the hydrogen bonding that forms the G:C base pair.[11] Consequently, the addition of a methyl group at this site disrupts the Watson-Crick hydrogen bonding face, leading to significant structural distortion of the DNA helix.[1][3] This disruption makes 3mdC a highly toxic and mutagenic lesion, posing a severe threat to genomic integrity across all domains of life.[2][4]

Formation and Chemical Etiology

The formation of 3mdC arises from the reaction of DNA with various alkylating agents. These can be categorized based on their reaction mechanism and origin.

Exogenous Alkylating Agents

A primary source of 3mdC is exposure to environmental and therapeutic SN2-type methylating agents.[4][6] These agents, including methyl methanesulfonate (MMS) and dimethyl sulfate, preferentially react with the highly nucleophilic ring nitrogens of DNA bases, particularly in single-stranded DNA contexts that arise transiently during replication and transcription.[3][4][6] Many alkylating chemotherapeutic drugs, such as temozolomide, also induce the formation of 3mdC as part of their spectrum of DNA damage.[3][12]

Endogenous Sources

Cells are also exposed to endogenous methylating agents. The primary biological methyl donor, S-adenosylmethionine (SAM), can non-enzymatically methylate DNA, although at a slow rate.[1][6] Recent research has uncovered that DNA methyltransferases (DNMTs), the enzymes responsible for creating the epigenetic mark 5mC, can also catalyze the off-target formation of 3mdC at low levels.[13][14] This finding suggests an intrinsic link between epigenetic regulation and DNA damage, implying that 3mdC formation is an unavoidable consequence of normal cellular metabolism.[13][14]

Biological Consequences of 3mdC

The presence of a methyl group at the N3 position of cytosine triggers a cascade of detrimental cellular events.

Blockade of DNA Replication and Transcription

The structural distortion caused by 3mdC presents a major obstacle for the cellular machinery that reads DNA. High-fidelity DNA polymerases are effectively blocked by this lesion, leading to stalling of the replication fork.[3][4][7] This replication blockage is a primary source of the high cytotoxicity associated with 3mdC, as unresolved stalled forks can collapse, leading to double-strand breaks and cell death.[4][15][16] Similarly, RNA polymerases are also impeded by 3mdC, disrupting transcription.

Mutagenesis and Mutational Signature

While a potent replication block, 3mdC can be bypassed by specialized, low-fidelity translesion synthesis (TLS) DNA polymerases.[7] This bypass, however, is often inaccurate. The presence of 3mdC frequently leads to the misincorporation of adenine opposite the lesion, resulting in C→T transition mutations after the subsequent round of replication.[4][5] To a lesser extent, C→A transversions can also occur.[4] In repair-deficient E. coli (AlkB-), 3mdC is approximately 30% mutagenic, a figure that rises to 70% when SOS bypass enzymes are induced, highlighting its significant mutagenic potential.[4]

| Parameter | Description | Reference |

| Lesion Type | N(3)-Methyl-2'-deoxycytidine (3mdC) | [9] |

| Primary Cause | SN2-type alkylating agents (e.g., MMS), endogenous sources (SAM, DNMTs) | [4][6][13] |

| Cellular Impact | Potent block to DNA replication and transcription | [3][4][7] |

| Toxicity Level | Highly cytotoxic | [1][2][4] |

| Primary Mutations | C→T transitions, C→A transversions | [4][5] |

| Mutagenicity (AlkB- E. coli) | ~30% | [4] |

| Mutagenicity (AlkB-, SOS induced) | ~70% | [4] |

Cellular Repair: The AlkB Direct Reversal Pathway

To counteract the deleterious effects of 3mdC, cells have evolved a highly efficient direct reversal repair mechanism centered on the AlkB family of proteins.[6]

The AlkB Family of Dioxygenases

The AlkB protein in E. coli and its human homologues, ALKBH2 and ALKBH3, are Fe(II) and α-ketoglutarate-dependent dioxygenases.[6][17][18] These enzymes directly repair 3mdC lesions by removing the offending methyl group.[6]

-

ALKBH2 is predominantly found in the nucleus and shows a preference for repairing lesions within double-stranded DNA (dsDNA).[7][19] It often colocalizes with PCNA at replication forks, suggesting a role in clearing lesions ahead of the replication machinery to prevent stalling.[7]

-

ALKBH3 is found in both the nucleus and cytoplasm and preferentially acts on single-stranded DNA (ssDNA) and RNA.[7][19]

Mechanism of Oxidative Demethylation

The repair process is an elegant example of oxidative chemistry. The AlkB enzyme utilizes molecular oxygen (O₂), α-ketoglutarate, and a ferrous iron (Fe²⁺) cofactor to hydroxylate the methyl group on the 3mdC lesion.[4][6] This hydroxylation reaction results in an unstable N(3)-hydroxymethyl-cytosine intermediate. This intermediate spontaneously decomposes, releasing the repaired cytosine base and formaldehyde.[6][17][18] This direct reversal mechanism is highly efficient and avoids the need for more complex and potentially error-prone pathways like base excision repair (BER).[2]

Caption: Oxidative demethylation of 3mdC by AlkB family enzymes.

Analytical Methodologies for 3mdC Detection

Accurate detection and quantification of 3mdC are crucial for studying its biological roles. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][20]

Protocol: LC-MS/MS Quantification of 3mdC

This protocol outlines a general workflow for the sensitive detection of 3mdC in genomic DNA.

-

DNA Isolation: Extract high-quality genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or commercial kits). Ensure RNA is removed by RNase treatment.

-

DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides. This is typically achieved by a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as [¹⁵N₃]-N(3)-Methyl-2'-deoxycytidine, to the sample. This is critical for accurate quantification.[20]

-

LC Separation: Inject the digested sample onto a reverse-phase HPLC column (e.g., a C18 column). Use a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid) to separate the deoxynucleosides.[21]

-

MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and selected reaction monitoring (SRM) mode.[20][22]

-

Monitor Specific Transitions:

-

For 3mdC: Monitor the transition of the parent ion (m/z) to a specific product ion (e.g., the methylated cytosine base).

-

For the Internal Standard: Monitor the corresponding transition for the heavy-isotope labeled version.

-

-

-

Quantification: Calculate the amount of 3mdC in the original sample by comparing the peak area ratio of the endogenous 3mdC to the internal standard against a standard curve generated with known amounts of both compounds.[20]

Caption: Workflow for LC-MS/MS analysis of 3mdC in DNA.

Relevance in Drug Development and Disease

The study of 3mdC and its repair has profound implications for oncology and drug development.

Role in Alkylating Chemotherapy

Alkylating agents are a cornerstone of cancer chemotherapy.[1] They function by inducing overwhelming levels of DNA damage in rapidly dividing cancer cells, leading to cell death. 3mdC is one of the key cytotoxic lesions produced by these drugs.[7][12]

ALKBH Proteins and Chemoresistance

The efficiency of the ALKBH repair system can be a major determinant of a cancer cell's response to alkylating agents.[7] High expression of ALKBH2 or ALKBH3 can rapidly remove the 3mdC lesions induced by chemotherapy, thereby conferring resistance to the treatment.[19] Conversely, tumors with deficiencies in these repair pathways may exhibit heightened sensitivity to such drugs. This suggests that the expression levels of ALKBH2 and ALKBH3 could serve as predictive biomarkers for treatment response.[12][23]

Targeting DNA Repair as a Therapeutic Strategy

The role of ALKBH proteins in chemoresistance makes them attractive targets for drug development. Inhibitors of ALKBH2 and ALKBH3 could be used as adjuvant therapies to potentiate the effects of existing alkylating agents. By blocking the repair of 3mdC and other related lesions, such inhibitors would increase the level of cytotoxic DNA damage in cancer cells, potentially overcoming resistance and improving therapeutic outcomes.[7] This strategy, known as synthetic lethality, is a promising avenue in modern cancer research.

Conclusion

N(3)-Methyl-2'-deoxycytidine is far more than a simple chemical modification of DNA; it is a potent endogenous and exogenously induced lesion with profound biological consequences. Its ability to block DNA replication and induce mutations underscores its significance as a threat to genome stability. The direct reversal repair pathway mediated by AlkB homologues represents a critical cellular defense mechanism, the efficiency of which has direct implications for cancer progression and the efficacy of chemotherapy. For researchers and drug development professionals, a deep understanding of the formation, consequences, and repair of 3mdC is essential for identifying novel therapeutic targets, developing more effective treatment strategies, and ultimately improving patient outcomes in the fight against cancer.

References

-

GeneLink. N3-methyl-dC [m3dC].

-

Ringvoll, J., et al. (2006). Repair of methylation damage in DNA and RNA by mammalian AlkB homologues. The EMBO Journal, 25(10), 2189-2198.

-

Zhao, L., et al. (2021). DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Cell & Bioscience, 11(1), 1-16.

-

Leiros, I., et al. (2007). Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA. The EMBO Journal, 26(9), 2206-2217.

-

Begley, T. J., & Samson, L. D. (2003). AlkB mystery solved: oxidative demethylation of N1-methyladenine and N3-methylcytosine adducts by a direct reversal mechanism. Trends in Biochemical Sciences, 28(1), 2-5.

-

Wikipedia. DNA adduct.

-

Yi, C., & He, C. (2006). Direct Reversal of DNA Alkylation Damage. Cellular and Molecular Life Sciences, 63(4), 486-496.

-

Wallace, S. S., et al. (2017). Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation. DNA Repair, 55, 44-52.

-

Wang, Y., et al. (2022). The role of demethylase AlkB homologs in cancer. Frontiers in Oncology, 12, 963177.

-

Pataillot-Meakin, T., et al. (2016). 3-methylcytosine in cancer: an underappreciated methyl lesion?. Epigenomics, 8(4), 451-454.

-

Fu, D., et al. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104-120.

-

Bian, B., et al. (2019). Reaction pathway of the AlkB family DNA repair enzymes modifying 5mC and 3mC. Journal of Biological Chemistry, 294(40), 14693-14703.

-

Dukatz, M., et al. (2019). Mechanistic Insights into Cytosine-N3 Methylation by DNA Methyltransferase DNMT3A. Journal of Molecular Biology, 431(18), 3530-3541.

-

Pataillot-Meakin, T., et al. (2016). 3-methylcytosine in cancer: an underappreciated methyl lesion?. Epigenomics, 8(4), 451-4.

-

Saini, N., et al. (2020). Mutation signatures specific to DNA alkylating agents in yeast and cancers. Nucleic Acids Research, 48(5), 2444-2456.

-

Christmann, M., & Kaina, B. (2013). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 14(1), 1118-1137.

-

Luo, J., & Bruice, T. C. (2011). DNA cytosine methylation: Structural and thermodynamic characterization of the epigenetic marking mechanism. Proceedings of the National Academy of Sciences, 108(20), 8187-8192.

-

Song, L., et al. (2005). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Analytical Biochemistry, 341(2), 296-304.

-

Paquette, W. D., et al. (2011). Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. International Journal of Molecular Sciences, 12(9), 5694-5709.

-

Dukatz, M., et al. (2019). Mechanistic Insights into Cytosine-N3 Methylation by DNA Methyltransferase DNMT3A. Journal of Molecular Biology, 431(18), 3530-3541.

-

Li, X., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Metabolites, 9(3), 47.

-

Yamada, T., et al. (2017). Rapid and selective simultaneous quantitative analysis of modified nucleosides using multi-column liquid chromatography-tandem mass spectrometry. Journal of Analytical Science and Technology, 8(1), 1-9.

-

PubChem. N(3)-Methyl-2'-deoxycytidine.

-

Zhang, Y., et al. (2014). Role and clinical significance of the DNA methylation of 14-3-3σ in cancer (Review). International Journal of Oncology, 45(5), 1818-1826.

-

Gold, B. (2004). The biological effects of N3-methyladenine. Journal of Cellular Biochemistry, 91(4), 651-659.

Sources

- 1. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genelink.com [genelink.com]

- 5. mdpi.com [mdpi.com]

- 6. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA adduct - Wikipedia [en.wikipedia.org]

- 9. N(3)-Methyl-2'-deoxycytidine | C10H15N3O4 | CID 3081452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Role and clinical significance of the DNA methylation of 14-3-3σ in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA cytosine methylation: Structural and thermodynamic characterization of the epigenetic marking mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-methylcytosine in cancer: an underappreciated methyl lesion? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanistic Insights into Cytosine-N3 Methylation by DNA Methyltransferase DNMT3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The biological effects of N3-methyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Repair of methylation damage in DNA and RNA by mammalian AlkB homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. The role of demethylase AlkB homologs in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 23. oncology-central.com [oncology-central.com]

An In-Depth Technical Guide to the Role of N(3)-Methyl-2'-deoxycytidine in DNA Alkylation Damage

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N(3)-methyl-2'-deoxycytidine (3-meC) is a significant DNA lesion resulting from exposure to both endogenous and exogenous alkylating agents. While not the most abundant alkylation adduct, its profound impact on genomic integrity stems from its potent ability to stall DNA replication, leading to cytotoxicity and genomic instability. This technical guide provides a comprehensive overview of the formation, biological consequences, and cellular repair of 3-meC. We will delve into the intricate mechanisms of direct reversal repair mediated by the AlkB family of dioxygenases, offering a detailed examination of their enzymatic activity. Furthermore, this guide serves as a practical resource for researchers by providing detailed, field-proven protocols for the detection, quantification, and functional analysis of 3-meC and its repair, thereby empowering the scientific community to further unravel the complexities of DNA alkylation damage and its implications in disease and therapy.

The Genesis of a Genotoxic Lesion: Formation of N(3)-Methyl-2'-deoxycytidine

DNA is under constant assault from a variety of sources that can lead to the covalent addition of alkyl groups to the DNA bases. N(3)-methyl-2'-deoxycytidine (3-meC) arises from the methylation of the N3 position of the cytosine ring. This position is typically protected within the DNA double helix through Watson-Crick base pairing. Consequently, 3-meC is predominantly formed in single-stranded DNA regions, such as those transiently exposed during replication, transcription, and DNA repair itself.

The formation of 3-meC can be instigated by a range of S-adenosylmethionine (SAM)-dependent methyltransferases and various environmental and chemotherapeutic alkylating agents. These agents can be broadly classified based on their reaction mechanism, which influences the spectrum of DNA adducts they produce.

-

S(_N)2 Alkylating Agents: These agents, such as methyl methanesulfonate (MMS), primarily methylate nitrogen atoms. MMS treatment leads to the formation of a significant proportion of N7-methylguanine (7meG) and N3-methyladenine (3meA), with a smaller but biologically crucial fraction of 3-meC[1].

-

S(_N)1 Alkylating Agents: Agents like N-methyl-N-nitrosourea (MNU) and the chemotherapeutic drug temozolomide (TMZ) can also generate 3-meC, although they are more known for producing O-alkylated lesions like O6-methylguanine (O6-meG)[1].

The relative abundance of different DNA methylation adducts is dependent on the specific alkylating agent used.

| Alkylating Agent | N7-Methylguanine (7meG) | N3-Methyladenine (3meA) | O6-Methylguanine (O6-meG) | N(3)-Methyl-2'-deoxycytidine (3-meC) & Other Minor Adducts | Reference |

| MMS (S(_N)2) | ~81-83% | ~10-11% | <0.3% | Present | [1] |

| MNU/TMZ (S(_N)1) | ~70-75% | ~8-12% | ~8-9% | Present | [1] |

Biological Ramifications: Cytotoxicity and Mutagenicity of 3-meC

The methylation at the N3 position of cytosine has profound consequences for cellular processes that rely on the integrity of the DNA template.

A Roadblock to Replication: The Cytotoxic Nature of 3-meC

The primary cytotoxic effect of 3-meC stems from its ability to act as a potent blocker of DNA replication[2]. The methyl group at the N3 position protrudes into the major groove of the DNA, sterically hindering the progression of the replicative DNA polymerases of the B-family, such as Polymerase δ[3]. This stalling of the replication fork can trigger a cascade of cellular responses, including cell cycle arrest and, if the lesion is not repaired, the induction of apoptosis. In contrast, the X-family polymerases, such as Pol β and Pol λ, are completely blocked by 3-meC, while the Y-family translesion synthesis (TLS) polymerases, particularly Pol η and Pol ι, can bypass the lesion, albeit with a degree of misincorporation[3].

A Source of Genetic Instability: The Mutagenic Potential of 3-meC

While the primary consequence of 3-meC is cytotoxicity due to replication blockage, its bypass by error-prone TLS polymerases can lead to mutations. Studies in E. coli have shown that in the absence of repair, 3-meC is highly mutagenic, inducing C to T and C to A transversions[2]. Human Polymerase ι has been observed to preferentially misincorporate dTTP opposite 3-meC, while Polymerase η favors the misincorporation of dATP[3]. This mutagenic potential underscores the critical importance of efficient repair mechanisms to maintain genomic stability.

The Cellular Defense: Direct Reversal Repair by AlkB Dioxygenases

To counteract the deleterious effects of 3-meC, cells have evolved a sophisticated and highly efficient direct reversal repair mechanism mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases[4].

The AlkB Family of Enzymes

In humans, there are nine known AlkB homologs (ALKBH1-8 and FTO), with ALKBH2 and ALKBH3 being the primary enzymes responsible for the repair of alkylated DNA bases[5][6]. While both can repair 3-meC, they exhibit different substrate preferences:

-

ALKBH2: Preferentially acts on lesions within double-stranded DNA[5].

-

ALKBH3: Shows a preference for single-stranded DNA and RNA substrates[5].

This division of labor ensures that 3-meC can be repaired in various genomic contexts.

The Mechanism of Oxidative Demethylation

The repair of 3-meC by AlkB enzymes is a fascinating example of oxidative demethylation. The enzyme utilizes Fe(II) as a cofactor and α-ketoglutarate as a co-substrate to catalyze the hydroxylation of the aberrant methyl group on the cytosine base. This process involves the following key steps:

-

Substrate Recognition and Binding: The AlkB enzyme binds to the DNA and flips the 3-meC lesion out of the DNA helix and into its active site.

-

Oxidative Decarboxylation of α-ketoglutarate: In the presence of molecular oxygen, the Fe(II) center facilitates the oxidative decarboxylation of α-ketoglutarate to succinate, generating a highly reactive ferryl-oxo (Fe(IV)=O) intermediate.

-

Hydroxylation of the Methyl Group: The ferryl-oxo intermediate abstracts a hydrogen atom from the methyl group of 3-meC, leading to the formation of a hydroxymethyl intermediate.

-

Release of Formaldehyde: The resulting hydroxymethylated cytosine is unstable and spontaneously decomposes, releasing formaldehyde and restoring the original cytosine base.

This direct reversal mechanism is highly efficient and error-free, as it does not involve the excision of the base or the creation of an abasic site, which would necessitate further enzymatic processing.

Kinetic Efficiency of Human AlkB Homologs

The efficiency with which ALKBH2 and ALKBH3 repair 3-meC can be described by their kinetic parameters.

| Enzyme | Substrate | K(_m) (nM) | Reference |

| ALKBH3 | N(3)-methyl-2'-deoxycytidine in single-stranded DNA | 162 | [7] |

| ALKBH3 | N(3)-methyl-2'-deoxycytidine in double-stranded DNA | 8.4 | [7] |

Note: Complete kinetic data including k(_{cat}) for human ALKBH2 and ALKBH3 with 3-meC are still being fully elucidated in the literature.

Experimental Methodologies for the Study of 3-meC

The investigation of 3-meC requires a suite of specialized techniques to detect, quantify, and assess its biological impact.

Synthesis of 3-meC-Containing Oligonucleotides

To study the repair and biological effects of 3-meC in a controlled in vitro setting, it is essential to have access to synthetic oligonucleotides containing this lesion at a specific site. The synthesis of N3-methyl-cytidine phosphoramidite is a prerequisite for its incorporation into oligonucleotides via automated solid-phase synthesis.

Protocol for the Synthesis of 3-N-methyl-cytidine:

-

Methylation of Cytidine: Commercially available cytidine is methylated using iodomethane (MeI) in a solvent such as dimethylformamide (DMF). The reaction is typically stirred at room temperature for 24 hours[8].

-

Purification: The crude product is purified to yield 3-N-methyl-cytidine[8].

-

Protection Steps: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group, followed by protection of the N4-amino group and the 2'-hydroxyl group to create the final phosphoramidite building block[8].

-

Oligonucleotide Synthesis: The 3-meC phosphoramidite is then used in a standard automated DNA synthesizer to incorporate the modified base at the desired position in an oligonucleotide sequence[9][10].

-

Deprotection and Purification: The synthesized oligonucleotide is cleaved from the solid support, deprotected, and purified, typically by high-performance liquid chromatography (HPLC)[9].

Quantification of 3-meC in Cellular DNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of DNA adducts in biological samples.

Protocol for LC-MS/MS Quantification of 3-meC:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest using a standard DNA extraction kit or protocol.

-

DNA Hydrolysis: The purified genomic DNA (typically 1-10 µg) is enzymatically hydrolyzed to its constituent nucleosides. This is a critical step to ensure complete digestion without artifactual modification of the bases. A common enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase[11][12].

-

LC Separation: The resulting nucleoside mixture is separated by ultra-performance liquid chromatography (UPLC) on a C18 column[12].

-

MS/MS Detection: The eluting nucleosides are introduced into a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2'-deoxycytidine and N(3)-methyl-2'-deoxycytidine are monitored for quantification. Stable isotope-labeled internal standards are crucial for accurate quantification[13].

-

Data Analysis: The amount of 3-meC is quantified by comparing its peak area to that of the internal standard and normalizing to the amount of unmodified deoxycytidine[13].

In Vitro AlkB Repair Assay

This assay allows for the direct measurement of the repair activity of purified AlkB enzymes on a 3-meC-containing DNA substrate.

Protocol for In Vitro AlkB Repair Assay:

-

Substrate Preparation: Synthesize and purify a single-stranded or double-stranded oligonucleotide containing a single 3-meC lesion.

-

Reaction Mixture: Prepare a reaction buffer containing HEPES or Tris-HCl, Fe(NH(_4))(_2)(SO(_4))(_2), α-ketoglutarate, and ascorbic acid.

-

Enzyme Reaction: Add the purified ALKBH2 or ALKBH3 enzyme to the reaction mixture containing the 3-meC substrate and incubate at 37°C for a defined period (e.g., 1 hour)[14].

-

Quenching the Reaction: Stop the reaction by adding EDTA and heating the sample[14].

-

Analysis of Repair: The conversion of 3-meC to cytosine can be analyzed by various methods, including:

-

HPLC-MS: The reaction mixture can be directly analyzed by LC-MS to quantify the remaining 3-meC and the newly formed cytosine[14].

-

Fluorescence-based Assay: A coupled enzyme assay can be used to detect the formaldehyde released during the demethylation reaction, providing a continuous and real-time measurement of enzyme activity[15].

-

Cellular Assays for Cytotoxicity and DNA Damage

4.4.1. Colony Formation Assay

This assay is a gold standard for assessing the cytotoxic effects of DNA damaging agents.

Protocol for Colony Formation Assay:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000) in a multi-well plate and allow them to attach overnight[16].

-

Treatment: Expose the cells to varying concentrations of the alkylating agent for a defined period.

-

Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 7-14 days to allow for colony formation[16].

-

Staining and Counting: Fix and stain the colonies with a dye such as crystal violet. Count the number of colonies containing at least 50 cells.

-

Calculation of Surviving Fraction: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.

4.4.2. Single-Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites, which can be indicative of ongoing DNA repair or persistent damage.

Protocol for Alkaline Comet Assay:

-

Cell Embedding: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide[17][18].

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids)[17][18].

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites[17][18].

-

Electrophoresis: The DNA is subjected to electrophoresis at a low voltage. Fragmented DNA migrates out of the nucleoid, forming a "comet tail"[17].

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized by fluorescence microscopy.

-

Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

Conclusion and Future Perspectives

N(3)-methyl-2'-deoxycytidine, though a minor product of DNA alkylation, represents a significant threat to genomic stability due to its potent replication-blocking and mutagenic properties. The cellular defense against this lesion, primarily orchestrated by the AlkB family of dioxygenases, highlights an elegant and efficient mechanism of direct DNA repair. The experimental protocols detailed in this guide provide a robust toolkit for researchers to further investigate the intricate interplay between 3-meC formation, its biological consequences, and the cellular repair pathways that mitigate its effects.

Future research in this field will likely focus on several key areas: elucidating the complete kinetic profiles of all human AlkB homologs for 3-meC and other alkylated lesions; understanding the regulation of AlkB expression and activity in different cellular contexts; and exploring the potential for targeting AlkB enzymes to enhance the efficacy of alkylating chemotherapies. A deeper understanding of the role of 3-meC in DNA damage and repair will undoubtedly provide valuable insights into the fundamental mechanisms of carcinogenesis and may pave the way for novel therapeutic strategies.

References

-

Versatile cell-based assay for measuring DNA alkylation damage and its repair. Scientific Reports. [Link]

-

DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro. Nucleic Acids Research. [Link]

-

Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. Trends in Cancer. [Link]

-

DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Analytical Biochemistry. [Link]

-

How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view. Molecular Cancer. [Link]

-

Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments. [Link]

-

DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro. Nucleic Acids Research. [Link]

-

The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond. The Journal of Biological Chemistry. [Link]

-

Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide. eLife. [Link]

-

DNA Damage Induced by Alkylating Agents and Repair Pathways. ResearchGate. [Link]

-

A high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities. Nucleic Acids Research. [Link]

-

The AlkB Family of Fe(II)/#-Ketoglutarate- dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond. MIT Open Access Articles. [Link]

-

Comet Assay (Single Cell Gel Electrophoresis) Technical Principles and Operation Guide. Creative Bioarray. [Link]

-

The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput. Frontiers in Toxicology. [Link]

-

DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. [Link]

-

Handling the 3-methylcytosine lesion by six human DNA polymerases members of the B-, X- and Y-families. Nucleic Acids Research. [Link]

-

DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxyl. SciSpace. [Link]

-

DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro. PubMed. [Link]

-

Quantification of Global DNA Methylation Levels by Mass Spectrometry. ResearchGate. [Link]

-

A High Sensitivity, High Throughput, Automated Single-Cell Gel Electrophoresis ('Comet') DNA Damage Assay. Brunel University London Research Archive. [Link]

-

DNA Damage Induced by Alkylating Agents and Repair Pathways. Genes. [Link]

-

"Synthesis and Purification of N3‑Methylcytidine (m3C) Modified RNA Oligonucleotides". Current Protocols in Nucleic Acid Chemistry. [Link]

-

Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli. Proceedings of the National Academy of Sciences. [Link]

-

ALKBH3 - Alpha-ketoglutarate-dependent dioxygenase alkB homolog 3 - Homo sapiens (Human). UniProt. [Link]

-

Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation. ResearchGate. [Link]

-

Single Cell Gel/Comet Assay: Guidelines for In Vitro and In Vivo Genetic Toxicology Testing. ResearchGate. [Link]

-

Quantification of Global DNA Methylation Levels by Mass Spectrometry. PubMed. [Link]

-

AccuOligo® QC & Order system Oligonucleotide FAQs User Protocol. BIONEER. [Link]

-

A New Approach to the Toxicity Testing of Carbon-based Nanomaterials: the Clonogenic Assay. Arrow@TU Dublin. [Link]

-

Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and characterization of oligonucleotides containing 2′-fluorinated thymidine glycol as inhibitors of the endonuclease III reaction. Nucleic Acids Research. [Link]

-

Stepwise synthesis of oligonucleotide-peptide conjugates containing guanidinium and lipophilic groups in their 3'-termini. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. uniprot.org [uniprot.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of oligonucleotides containing 2′-fluorinated thymidine glycol as inhibitors of the endonuclease III reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]

- 17. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to N(3)-Methyl-2'-deoxycytidine: From Chemical Structure to Biological Ramifications and Research Applications

Foreword: The Significance of a Single Methyl Group

In the intricate landscape of molecular biology and drug development, even the smallest molecular modifications can have profound consequences. The methylation of a nucleobase at a non-canonical position is a prime example of such a subtle yet impactful event. N(3)-Methyl-2'-deoxycytidine (m3dC), a DNA adduct formed by the covalent attachment of a methyl group to the N3 position of deoxycytidine, stands as a critical area of study. This lesion, arising from exposure to certain alkylating agents, poses a significant threat to genomic integrity, acting as a potent mutagen and a block to DNA replication. Understanding the chemical properties, biological consequences, and analytical detection of m3dC is paramount for researchers in toxicology, oncology, and pharmacology. This technical guide provides a comprehensive overview of m3dC, from its fundamental chemical characteristics to its role in mutagenesis and its application as a vital tool in research and the preclinical development of novel therapeutics.

Chemical and Physical Properties of N(3)-Methyl-2'-deoxycytidine

A thorough understanding of the physicochemical properties of N(3)-Methyl-2'-deoxycytidine is fundamental to appreciating its biological behavior and for the development of robust analytical methods.

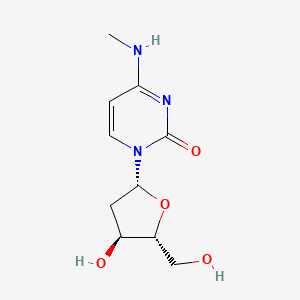

Chemical Structure and Identification

N(3)-Methyl-2'-deoxycytidine is a derivative of the canonical nucleoside 2'-deoxycytidine, distinguished by the presence of a methyl group on the N3 position of the cytosine ring.[1] This modification disrupts the Watson-Crick base pairing face of the molecule.[2]

Diagram: Chemical Structure of N(3)-Methyl-2'-deoxycytidine

Caption: Chemical structure of N(3)-Methyl-2'-deoxycytidine.

Key identifiers for this compound are provided in the table below for unambiguous reference in research and procurement.

| Identifier | Value |

| CAS Number | 22882-02-6[3] |

| Molecular Formula | C10H15N3O4[3] |

| Molecular Weight | 241.247 g/mol [3] |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-4-oxido-pyrimidin-1-ium-2-amine |

| Synonyms | m3dC, 2'-deoxy-N(3)-methylcytidine[4] |

Physicochemical Data

The following table summarizes key physicochemical properties of N(3)-Methyl-2'-deoxycytidine, which are crucial for its handling, storage, and analytical characterization.

| Property | Value | Source |

| Boiling Point | 460.5°C at 760 mmHg | [3] |

| Flash Point | 232.3°C | [3] |

| Density | 1.56 g/cm³ | [3] |

| pKa (Predicted) | 14.03 ± 0.60 | [3] |

Biological Significance and Mechanism of Action

The biological impact of N(3)-Methyl-2'-deoxycytidine stems from its ability to disrupt the normal processes of DNA replication and repair, leading to mutations and potential cellular toxicity.

Formation as a DNA Adduct

N(3)-Methyl-2'-deoxycytidine is not a naturally occurring modification in DNA but is rather formed as a DNA adduct upon exposure to certain SN2 alkylating agents, such as methyl methanesulfonate (MMS).[5] These agents introduce a methyl group at the N3 position of cytosine, a site that is typically involved in hydrogen bonding during base pairing.[6] The formation of this adduct is more prevalent in single-stranded DNA where the N3 position is more accessible.[6]

Diagram: Formation of N(3)-Methyl-2'-deoxycytidine DNA Adduct

Caption: Formation of the m3dC adduct in single-stranded DNA.

Mutagenicity and Replication Blockage

The presence of N(3)-Methyl-2'-deoxycytidine in the DNA template is highly mutagenic.[6] The methyl group at the N3 position sterically hinders the formation of a proper Watson-Crick base pair with guanine, leading to a physical block of DNA replication by high-fidelity DNA polymerases.[7][8]

When the replication machinery encounters an m3dC lesion, specialized translesion synthesis (TLS) DNA polymerases may be recruited to bypass the damage.[9] However, this bypass is often error-prone. Studies have shown that different human DNA polymerases handle the m3dC lesion with varying efficiency and fidelity. For instance, Y-family polymerases like Pol η and Pol ι can bypass the lesion, but they frequently misincorporate nucleotides. Pol ι has been shown to preferentially misincorporate dTTP opposite m3dC, while Pol η favors the misincorporation of dATP.[9] This leads to C→T and C→A transition and transversion mutations, respectively, which represent the characteristic mutational signature of m3dC.[10]

Diagram: Mutagenic Bypass of N(3)-Methyl-2'-deoxycytidine

Caption: Error-prone bypass of m3dC by TLS polymerases.

DNA Repair Mechanisms

Cells have evolved repair mechanisms to counteract the deleterious effects of DNA alkylation damage. The primary pathway for the repair of N3-methylcytosine lesions is direct reversal by the AlkB family of dioxygenases (ALKBH2 and ALKBH3 in mammals).[11] These enzymes catalyze the oxidative demethylation of the N3-methyl group, restoring the original cytosine base.[6][11] If the repair capacity of these enzymes is overwhelmed or if the enzymes are deficient, the m3dC lesion persists, leading to the mutagenic consequences described above.[9]

Methodologies for Synthesis and Analysis

The ability to synthesize and accurately detect N(3)-Methyl-2'-deoxycytidine is crucial for research into its biological effects and for its use as a standard in analytical studies.

Chemical Synthesis of N(3)-Methyl-2'-deoxycytidine

Proposed Synthetic Workflow:

-

Starting Material: 2'-deoxycytidine.

-

Protection of Hydroxyl Groups: The 5' and 3' hydroxyl groups of the deoxyribose sugar are protected to prevent unwanted side reactions. This is typically achieved using protecting groups like dimethoxytrityl (DMT) for the 5'-OH and a silyl-based protecting group for the 3'-OH.

-

N3-Methylation: The N3 position of the protected deoxycytidine is then methylated using a suitable methylating agent, such as methyl iodide (MeI), in an appropriate solvent like dimethylformamide (DMF).[12]

-

Deprotection: The protecting groups on the hydroxyl groups are removed to yield the final product, N(3)-Methyl-2'-deoxycytidine.

-

Purification: The final product is purified using techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC).

Diagram: Proposed Synthesis Workflow for N(3)-Methyl-2'-deoxycytidine

Caption: A plausible synthetic route for m3dC.

Analytical Detection and Quantification

Accurate and sensitive detection of N(3)-Methyl-2'-deoxycytidine in biological samples is essential for toxicological studies and for understanding its role in disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS Analysis of m3dC in Tissue Samples

-

DNA Extraction: Genomic DNA is extracted from tissue samples using standard protocols.[13] It is crucial to ensure high purity of the DNA and to minimize RNA contamination.

-

DNA Hydrolysis: The extracted DNA is enzymatically hydrolyzed to its constituent deoxynucleosides. This is typically achieved using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase.[14]

-

Sample Cleanup: The hydrolyzed sample is subjected to a cleanup step, often using solid-phase extraction (SPE), to remove proteins, salts, and other interfering substances.

-

LC Separation: The deoxynucleoside mixture is separated using reversed-phase HPLC. A C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol).[14]

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for m3dC and an isotopically labeled internal standard are monitored for quantification.[14]

Key Mass Spectrometry Parameters for m3dC:

| Parameter | Description |

| Precursor Ion (m/z) | The mass-to-charge ratio of the protonated molecular ion [M+H]+ of m3dC. |

| Product Ion(s) (m/z) | Characteristic fragment ions generated upon collision-induced dissociation of the precursor ion. A common fragmentation is the loss of the deoxyribose sugar. |

| Internal Standard | An isotopically labeled version of m3dC (e.g., [U-15N]-m3dC) is used to correct for variations in sample processing and instrument response.[14] |

Applications in Research and Drug Development

N(3)-Methyl-2'-deoxycytidine serves as a valuable tool in various research areas, including cancer biology and the development of novel therapeutics.

A Standard for Genotoxicity Studies

Synthetically prepared m3dC is an indispensable analytical standard for quantifying the extent of DNA damage induced by alkylating agents. By using m3dC to create calibration curves in LC-MS/MS experiments, researchers can accurately determine the levels of this adduct in cells or tissues exposed to potential carcinogens.[14]

Elucidating DNA Repair Pathways

Oligonucleotides containing a site-specific m3dC lesion are powerful tools for studying the mechanisms of DNA repair.[11] By incubating these modified oligonucleotides with cell extracts or purified repair enzymes, researchers can identify the proteins involved in the recognition and repair of this adduct and elucidate the biochemical steps of the repair process.

Probing the Mutagenic Landscape of Cancer

The characteristic mutational signature of m3dC (C→T and C→A) can be used to infer the historical exposure of a tumor to certain types of alkylating agents.[15] By analyzing the mutational landscape of cancer genomes, researchers can identify signatures that may be attributable to specific environmental carcinogens or endogenous processes that lead to the formation of m3dC.

Preclinical Drug Development

In the realm of preclinical drug development, understanding the interaction of novel drug candidates with DNA is crucial. Nucleoside analogs are a major class of anticancer drugs that function by being incorporated into DNA and disrupting replication.[9] While m3dC itself is not a therapeutic, its properties as a replication-blocking and mutagenic lesion make it a valuable research tool. For instance, oligonucleotides containing m3dC can be used in in vitro assays to screen for compounds that can enhance or inhibit the bypass of this lesion by TLS polymerases, potentially leading to the discovery of novel cancer therapeutics.[16] Furthermore, studying the cellular response to m3dC can provide insights into the mechanisms of resistance to alkylating agent-based chemotherapies.

Conclusion and Future Perspectives

N(3)-Methyl-2'-deoxycytidine, though a simple modification, represents a significant challenge to the integrity of the genome. Its formation, mutagenic potential, and the cellular mechanisms that have evolved to repair it provide a fascinating window into the complex interplay between DNA damage, repair, and mutagenesis. As a research tool, m3dC continues to be invaluable for dissecting the intricacies of DNA repair pathways and for understanding the etiological factors contributing to cancer. The continued development of sensitive analytical techniques for its detection and the innovative use of m3dC-containing oligonucleotides in drug screening assays will undoubtedly pave the way for new strategies in cancer prevention and therapy. The insights gained from studying this single methylated nucleoside underscore the importance of understanding the fundamental chemistry of DNA damage in our quest to combat human disease.

References

-

Mathivanan, J., Du, J., Mao, S., Zheng, Y. Y., & Sheng, J. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols, 1(11), e307. [Link]

-

Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m42C) Modified RNA. Current Protocols, 1, e248. [Link]

-

Harris, C. M., et al. (2018). Synthesis of N2-Substituted Deoxyguanosine Nucleosides from 2-Fluoro-6-O-(Trimethylsilylethyl)-2'-deoxyinosine. Current Protocols in Nucleic Acid Chemistry, 72(1), 1.3.1-1.3.24. [Link]

-

PubChem. N(3)-Methyl-2'-deoxycytidine. [Link]

-

Quinlivan, E. P., & Gregory, J. F. (2008). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Nucleic Acids Research, 36(14), e87. [Link]

-

Chatterjee, N., & Walker, G. C. (2017). Mechanisms of DNA damage, repair, and mutagenesis. Environmental and Molecular Mutagenesis, 58(5), 235-263. [Link]

-

Pomerantz, R. T., et al. (2006). A mechanism of nucleotide misincorporation during transcription due to template-strand misalignment. Molecular Cell, 24(2), 245-255. [Link]

- Delaney, J. C., & Essigmann, J. H. (2008). Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli. DNA Repair, 7(8), 1319-1330.

-

LookChem. N(3)-Methyl-2'-deoxycytidine. [Link]

- Alexandrov, L. B., et al. (2020). The repertoire of mutational signatures in human cancer.

-

ResearchGate. LC-MS/MS chromatogram of a typical sample, showing (a) deoxycytidine,... [Link]

- Kuwahara, M., et al. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research, 49(4), 679-688.

-

ULB Dépôt Institutionnel. Heavy modified RNA nucleosides and nucleotides as internal standard for high resolution mass spectrometry. [Link]

-

Glen Research. N3-Methyl-C (m3C). [Link]

-

protocols.io. Tissue Sample Preparation for LC-MS Analysis. [Link]

-

DigitalCommons@URI. CHEMICAL BIOLOGY OF DNA ADDUCT REPAIR, BYPASS AND MUTAGENESIS. [Link]

-

Johnson, R. E., et al. (2003). Human DNA Polymerase ι Utilizes Different Nucleotide Incorporation Mechanisms Dependent upon the Template Base. Journal of Biological Chemistry, 278(48), 47865-47870. [Link]

- Varghese, S., & Gunda, S. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Current Drug Metabolism, 19(6), 487-497.

- Addeo, A., et al. (2021). Topography of mutational signatures in non-small cell lung cancer: emerging concepts, clinical applications, and limitations. Translational Lung Cancer Research, 10(6), 2844-2856.

-

Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Carcinogenesis, 34(10), 2151-2162. [Link]

-

Tan, Y., et al. (2021). DNA Polymerase η Promotes the Transcriptional Bypass of N2-Alkyl-2'-deoxyguanosine Adduct. Journal of the American Chemical Society, 143(41), 17094-17102. [Link]

-

S. K. Mandal, "Computational methods in drug discovery," Beilstein Journal of Organic Chemistry, vol. 12, pp. 2694-2718, 2016. [Link]

- S. E. T. I. Site, "Mutagenicity and Repair of Acrolein Adduct to Cytosine," International Journal of Molecular Sciences, vol. 22, no. 24, p. 13248, 2021.

-

Kucab, J. E., et al. (2019). A Compendium of Mutational Signatures of Environmental Agents. Cell, 177(4), 821-836.e16. [Link]

-

The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development. Cancer Research, 84(15), 2487-2498. [Link]

-

Crespan, E., et al. (2016). Exploiting the Nucleotide Substrate Specificity of Repair DNA Polymerases to Develop Novel Anticancer Agents. International Journal of Molecular Sciences, 17(8), 1248. [Link]

- de-Bashan, V., et al. (2021). The mutagenic forces shaping the genomic landscape of lung cancer in never smokers.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 6. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Methyl-2'-deoxycytidine synthesis - chemicalbook [chemicalbook.com]

- 8. Human DNA Polymerase ι Utilizes Different Nucleotide Incorporation Mechanisms Dependent upon the Template Base - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploiting the Nucleotide Substrate Specificity of Repair DNA Polymerases To Develop Novel Anticancer Agents [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mutagenicity and Repair of Acrolein Adduct to Cytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Tissue Sample Preparation for LC-MS Analysis [protocols.io]

- 14. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. blog.crownbio.com [blog.crownbio.com]

natural occurrence of N(3)-Methyl-2'-deoxycytidine in mammalian cells

An In-Depth Technical Guide to the Natural Occurrence of N(3)-Methyl-2'-deoxycytidine in Mammalian Cells

Authored by a Senior Application Scientist

Abstract

N(3)-Methyl-2'-deoxycytidine (3-mC) is a DNA adduct resulting from the methylation of the N3 position of deoxycytidine. Unlike its well-studied isomer, 5-methylcytosine (5-mC), which is a key epigenetic mark, 3-mC is not a product of enzymatic DNA methylation and is instead considered a form of DNA damage.[1][2] Its presence in the genome can disrupt DNA replication and transcription, making it a potentially mutagenic lesion.[3][4] This guide provides a comprehensive overview of the endogenous and exogenous sources of 3-mC, its biological consequences, cellular repair mechanisms, and the state-of-the-art analytical methodologies for its detection and quantification in mammalian cells. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this critical DNA adduct.

Introduction: Distinguishing 3-mC from the Epigenetic Landscape

In the study of mammalian DNA, methylation is most frequently associated with the enzymatic addition of a methyl group to the C5 position of cytosine, creating 5-methylcytosine (5-mC). This modification is a cornerstone of epigenetics, playing a vital role in regulating gene expression, genomic imprinting, and X-chromosome inactivation.[2][5]

However, other forms of methylation exist that are not part of this regulatory framework. N(3)-Methyl-2'-deoxycytidine (3-mC) is one such modification. It is classified as a DNA adduct—a segment of DNA bound to a chemical moiety—that arises from exposure to alkylating agents or endogenous metabolic processes.[3][6] The formation of 3-mC is a stochastic event that can lead to genomic instability if not properly repaired.[4] Understanding its origins, fate, and the methods to accurately measure it is critical for toxicology, cancer research, and the development of therapeutics that involve alkylating agents.

The Genesis of 3-mC in Mammalian DNA

The formation of 3-mC is a result of the chemical reaction between a methylating agent and the N3 position of the cytosine ring. This site is nucleophilic and susceptible to electrophilic attack.[3][6] The sources of the methylating agents can be both external and internal.

Endogenous Formation

Endogenous methylating agents are produced as byproducts of normal cellular metabolism. While S-adenosylmethionine (SAM) is the universal methyl donor for enzymatic reactions, its spontaneous degradation can generate reactive species capable of non-enzymatically methylating DNA. Furthermore, processes like lipid peroxidation can generate reactive aldehydes that, through a series of reactions, can lead to the formation of DNA adducts.[6][7]

Exogenous Sources

Exposure to environmental and dietary alkylating agents is a significant source of DNA adducts, including 3-mC. Common sources include:

-

Nitrosamines: Found in tobacco smoke and some processed meats.[3][6]

-

Methylating Drugs: Certain chemotherapeutic agents function by alkylating DNA.

-

Industrial Chemicals: Compounds like dimethyl sulfate are potent methylating agents.[4]

The diagram below illustrates the general pathway for 3-mC formation and its subsequent recognition by cellular repair machinery.

Biological Ramifications and Cellular Defense

The methylation at the N3 position of cytosine disrupts the Watson-Crick base pairing by interfering with the hydrogen bond formation with guanine. This structural perturbation has significant consequences:

-

Genotoxicity: The 3-mC lesion can stall the DNA replication machinery, potentially leading to the collapse of the replication fork and the formation of double-strand breaks.[4] Similarly, it can impede transcription.

-

Mutagenicity: If the replication machinery bypasses the lesion, it can lead to misincorporation of bases, resulting in mutations.

-

Cytotoxicity: High levels of 3-mC adducts can overwhelm the cell's repair capacity, triggering apoptosis or programmed cell death. This is the intended mechanism of action for some alkylating chemotherapeutic drugs.[8][9]

Mammalian cells have evolved robust DNA repair mechanisms to counteract these threats. The primary pathway for repairing small base adducts like 3-mC is Base Excision Repair (BER) .[4] This process is initiated by a specific DNA glycosylase, such as members of the AlkB homolog (ALKBH) family, which recognizes and excises the damaged base, leaving an apurinic/apyrimidinic (AP) site that is subsequently processed by other enzymes to restore the correct DNA sequence.[4][7]

Analytical Methods for 3-mC Quantification

Accurate quantification of 3-mC is essential for assessing exposure to methylating agents and understanding its role in disease. While several methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high sensitivity, specificity, and accuracy.[10][11]

| Method | Principle | Advantages | Disadvantages |

| ³²P-Postlabeling Assay | Radioactive labeling of DNA digests followed by chromatographic separation. | High sensitivity. | Use of radioactivity; indirect quantification; can be labor-intensive. |

| Immunoassays (ELISA) | Use of specific antibodies to detect the adduct. | High throughput; no specialized equipment needed. | Potential for cross-reactivity; may not be strictly quantitative. |

| LC-MS/MS | Chromatographic separation of enzymatically digested nucleosides followed by mass spectrometric detection. | Gold Standard [11]; High specificity and sensitivity; absolute quantification with internal standards; multiplexing possible. | Requires expensive instrumentation and technical expertise. |

Detailed Protocol: Quantification of 3-mC by LC-MS/MS

This protocol provides a robust workflow for the accurate measurement of global 3-mC levels in genomic DNA. The core principle is stable isotope dilution, where a known amount of a heavy-isotope-labeled internal standard (e.g., [¹⁵N₃]-N(3)-Methyl-2'-deoxycytidine) is spiked into the sample prior to processing. This standard co-purifies with the analyte and corrects for any sample loss or variation in instrument response, ensuring highly accurate quantification.[12][13]

Workflow Visualization

Step-by-Step Methodology

1. Genomic DNA (gDNA) Extraction and Quality Control

-

Rationale: High-quality, pure gDNA is paramount for accurate results. Contaminants like RNA or proteins can interfere with enzymatic digestion and chromatographic analysis.

-

Protocol:

-

Extract gDNA from mammalian cells or tissues using a commercial kit (e.g., anion-exchange column-based) or standard phenol-chloroform extraction.

-

Treat the extracted DNA with RNase A to remove RNA contamination.[14][15]

-

Assess DNA purity and concentration using UV-Vis spectrophotometry (A260/A280 ratio should be ~1.8; A260/A230 should be >2.0).

-

Verify DNA integrity using agarose gel electrophoresis. High molecular weight bands indicate minimal degradation.

-

2. DNA Hydrolysis to Deoxynucleosides

-

Rationale: Mass spectrometry is most sensitive for analyzing individual nucleosides rather than the entire DNA polymer.[16] Enzymatic hydrolysis is preferred over acid hydrolysis as it is gentle and prevents the degradation of sensitive modified nucleosides.[16]

-

Protocol:

-

To a 10 µg aliquot of gDNA in a microcentrifuge tube, add a known quantity of the stable isotope-labeled internal standard for 3-mC.

-

Add a cocktail of enzymes for complete DNA digestion. A common combination includes Nuclease P1 (to digest DNA to 3'-mononucleotides), followed by alkaline phosphatase (to dephosphorylate the nucleotides to nucleosides).[14][15][17]

-

Incubate the reaction according to the enzyme manufacturer's specifications (e.g., 37°C for 2-4 hours).

-

Following digestion, precipitate proteins by adding cold acetonitrile or by ultrafiltration to clean up the sample.

-

Centrifuge to pellet the precipitate and transfer the supernatant containing the nucleosides to an HPLC vial for analysis.

-

3. LC-MS/MS Analysis

-

Rationale: This step separates the complex mixture of nucleosides and then specifically detects and quantifies 3-mC and its internal standard.

-

Protocol:

-

Chromatography:

-

Inject the sample onto a reverse-phase C18 column using an Ultra-High-Performance Liquid Chromatography (UPLC) system.[18][19]

-

Employ a gradient elution using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B). This separates the more polar deoxycytidine from the slightly less polar methylated forms.

-

-

Mass Spectrometry:

-

The column effluent is directed into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[12][20]

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[20] This highly specific mode involves selecting a precursor ion (the protonated nucleoside) in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion (the protonated base) in the third quadrupole.

-

MRM Transitions to Monitor:

-

-

4. Data Analysis and Quantification

-

Rationale: By comparing the peak area of the endogenous 3-mC to that of the known amount of spiked internal standard, an exact quantity can be determined.

-

Protocol:

-

Integrate the peak areas for the MRM transitions corresponding to 3-mC and its internal standard.

-

Calculate the ratio of the peak area of endogenous 3-mC to the peak area of the internal standard.

-

Using a calibration curve generated from standards of known concentrations, convert this ratio into an absolute amount (e.g., femtomoles) of 3-mC in the sample.

-

Similarly, quantify the total amount of deoxycytidine (dC).

-

Express the level of 3-mC as a ratio relative to the total dC content (e.g., number of 3-mC adducts per 10⁶ dC).

-

Conclusion and Future Directions

N(3)-Methyl-2'-deoxycytidine is a significant, albeit low-abundance, DNA lesion whose presence in mammalian cells is a direct indicator of DNA damage from alkylating agents. Its formation can compromise genomic integrity, and its efficient removal is vital for cellular health. The advancement of LC-MS/MS methodologies has provided the necessary tools for its sensitive and accurate quantification, enabling researchers to probe its role as a biomarker for carcinogenic exposure and its involvement in the pathology of diseases like cancer.[6]

Future research should focus on mapping the genomic locations of 3-mC adducts to understand if certain regions are more susceptible to this form of damage. Furthermore, exploring the interplay between 3-mC levels, the efficacy of specific chemotherapies, and individual variations in DNA repair capacity could pave the way for more personalized medicine approaches in oncology.

References

-

DNA adduct - Wikipedia. Wikipedia. [Link]

-

Methylation of deoxycytidine incorporated by excision-repair synthesis of DNA - PubMed. PubMed. [Link]

-

Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry - PMC. NCBI. [Link]

-

DNA methylation - Wikipedia. Wikipedia. [Link]

-

Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed. PubMed. [Link]

-

The Majority of Methylated Deoxycytidines in Human DNA Are Not in the CpG Dinucleotide. PubMed. [Link]

-

Mass Spectrometry Quantification of Epigenetic Changes: A Scoping Review for Cancer and Beyond - PMC - NIH. NCBI. [Link]

-

Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed. PubMed. [Link]

-

Quantification of Global DNA Methylation Levels by Mass Spectrometry - ResearchGate. ResearchGate. [Link]

-

Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. MDPI. [Link]

-

High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed. PubMed. [Link]

-

Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods - Epigenetics. CD BioSciences. [Link]

-

DNA Methylation Explained | Definition, Principle, Significance & Control | Epigenetics. YouTube. [Link]

-

III Analytical Methods. Japan International Cooperation Agency. [Link]

-

3,N4-Etheno-5-methylcytosine blocks TET1-3 oxidation but is repaired by ALKBH2, 3 and FTO - PMC. NCBI. [Link]

-

A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC. NCBI. [Link]

-

DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - Oxford Academic. Oxford Academic. [Link]

-

Determination of 5-methyl-2 '-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection | Request PDF. ResearchGate. [Link]

-

Identifying 5-methylcytosine and related modifications in DNA genomes - Oxford Academic. Oxford Academic. [Link]

-

DNA demethylation - Wikipedia. Wikipedia. [Link]

-

Naturally occurring modified ribonucleosides - PMC. NCBI. [Link]

-

Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products - PMC. NCBI. [Link]

-

DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - NIH. NCBI. [Link]

-

What is DNA methylation and why is it important? - YouTube. YouTube. [Link]

-

Summary of the formation and fate of the major DNA adducts derived from... - ResearchGate. ResearchGate. [Link]

-

Computational Insights in DNA Methylation: Catalytic and Mechanistic Elucidations for Forming 3-Methyl Cytosine - ResearchGate. ResearchGate. [Link]

-

N(3)-Methyl-2'-deoxycytidine | C10H15N3O4 - PubChem. PubChem. [Link]

-

Mutagenicity of 5-aza-2′-deoxycytidine is mediated by the mammalian DNA methyltransferase - PMC. NCBI. [Link]

-

Stable isotope-labeled DNA: A new strategy for the quantification of total DNA using LC-MS. ResearchGate. [Link]

-

Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA - PNAS. PNAS. [Link]

-

Methylation of deoxycytidine in replicating cells treated with ultraviolet radiation and chemical carcinogens - PubMed. PubMed. [Link]

-

Some guidelines for the analysis of genomic DNA by PCR-LC-ESI-MS - PubMed. PubMed. [Link]

-

Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed. PubMed. [Link]

Sources

- 1. DNA methylation - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. DNA adduct - Wikipedia [en.wikipedia.org]

- 7. 3,N4-Etheno-5-methylcytosine blocks TET1-3 oxidation but is repaired by ALKBH2, 3 and FTO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mass Spectrometry Quantification of Epigenetic Changes: A Scoping Review for Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on N(3)-Methyl-2'-deoxycytidine Toxicity: An In-depth Technical Guide

Abstract